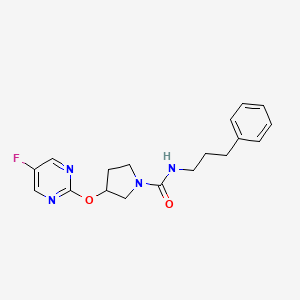
3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPPP and has been synthesized using different methods.
Applications De Recherche Scientifique
Kinase Inhibitors and Anticancer Agents
Discovery of Selective Met Kinase Inhibitors
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, with one advanced to phase I clinical trials due to its promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).
Synthesis and Evaluation as Anticancer Agents
A study on the synthesis and computational analysis of certain carboxamide derivatives revealed their potential anticancer activity. These compounds showed significant interactions near the colchicine binding site of tubulin, suggesting a role in inhibiting tubulin polymerization and potentially offering anticancer benefits (Jayarajan et al., 2019).
Development of Potent Inhibitors
Compounds incorporating phenylpyrimidine-carboxamide derivatives were developed and evaluated for their inhibitory effects on c-Met kinase and cancer cell lines. These derivatives displayed remarkable cytotoxicity and selectivity, suggesting their utility as potent inhibitors for therapeutic applications (Zhu et al., 2016).
Novel Synthetic Approaches and Chemical Properties
Regioselective Synthesis for Kinase Inhibition
Research into 2,4-disubstituted-5-fluoropyrimidines revealed novel synthetic approaches for creating compounds with potential as kinase inhibitors. These efforts yielded novel compounds with promising biological activities, highlighting the importance of regioselective synthesis in medicinal chemistry (Wada et al., 2012).
Antimicrobial and Antitubercular Activities
Synthesis and evaluation of novel carboxamide derivatives have demonstrated significant antimicrobial and antitubercular activities. These findings suggest the potential utility of such compounds in addressing various infectious diseases (Bodige et al., 2020).
Propriétés
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-8-10-23(13-16)18(24)20-9-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBXHFFJCGKCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)
![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)


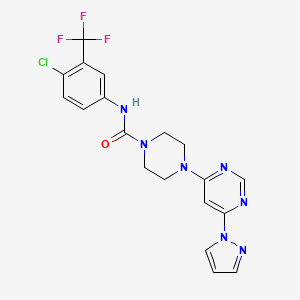
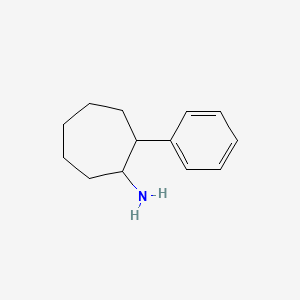
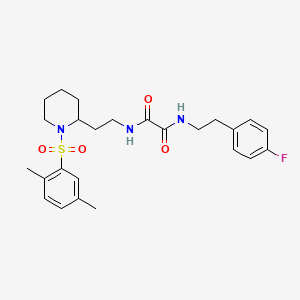
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)

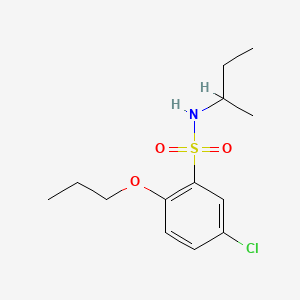
![[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2585503.png)